molecular formula C11H10ClNO3 B1452990 Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate CAS No. 1221792-26-2

Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate

Cat. No. B1452990
CAS RN: 1221792-26-2
M. Wt: 239.65 g/mol
InChI Key: ZULWCYYJSLEOKO-UHFFFAOYSA-N
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Description

Chloromethyl methyl ether (CMME) is a compound with the formula CH3OCH2Cl . It’s a colorless liquid and a chloroalkyl ether. It’s used as an alkylating agent and industrial solvent to manufacture dodecylbenzyl chloride, water repellents, ion-exchange resins, polymers, and as a chloromethylation reagent .


Synthesis Analysis

A convenient synthesis of chloromethyl methyl ether in situ involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst . This route affords a methyl acetate solution of chloromethyl methyl ether of high purity .


Molecular Structure Analysis

Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .


Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Propane, 2-chloro-2-methyl-, are as follows: It has a molecular weight of 92.567 g/mol. It’s a colorless liquid with an irritating and acrid odor. It has a melting point of -103.5 °C and a boiling point of 55–57 °C .

Scientific Research Applications

  • Chemical Reactions and Complex Formation : In one study, the reaction of bis(4-chloro-1,2-benzoquinone 2-oximato)copper(II) with dimethyl acetylenedicarboxylate in anhydrous methanol resulted in the formation of methyl 5-chloro-1,3-benzoxazole-2-carboxylate, highlighting the compound's role in facilitating complex chemical reactions (Castellani & Millini, 1984).

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds. For example, 2-Dichlormethyl-benzoxazole reacted with Natriummethylat or Piperidin to form benzoxazine derivatives, which are useful in synthesizing aldehydes (Gauss & Heitzer, 1970).

  • Role in Antimicrobial Activity : Benzoxazole derivatives, synthesized from methyl 2-substituted benzoxazole-5-carboxylate, have been explored for their antimicrobial properties. These studies contribute to understanding the compound's potential in developing new antimicrobial agents (Balaswamy et al., 2012).

  • Pharmacological Potential : Research into the synthesis of benzoxazole derivatives from thymoquinone, a compound with antimicrobial and antitumor activity, has shown potential pharmacological applications. These derivatives were tested for their antibacterial, antifungal, and antitumor activities, revealing significant effects against various pathogens and cancer cells (Glamočlija et al., 2018).

  • Synthesis of Extended Oxazoles : The chloromethyl analogue of the compound was used to prepare various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, demonstrating its utility in the synthesis of extended oxazoles for various applications (Patil & Luzzio, 2016).

  • Catalytic Applications : Research on the reaction of 2-chloro-derivatives of benzoxazole with various compounds revealed their potential in forming cationic carbene complexes. These complexes are significant in catalytic applications and in understanding chemical interactions (Fraser et al., 1974).

Mechanism of Action

In organic synthesis, chloromethyl methyl ether is used for introducing the methoxymethyl ether (MOM) protecting group, and is thus often called MOM-Cl or MOM chloride .

Safety and Hazards

Chloromethyl methyl ether is a known human carcinogen. Chronic exposure can increase the incidence of respiratory cancers, including small cell carcinoma . It’s also highly flammable and fatal if inhaled .

properties

IUPAC Name

methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-6-3-7(11(14)15-2)10-8(4-6)13-9(5-12)16-10/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULWCYYJSLEOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate

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